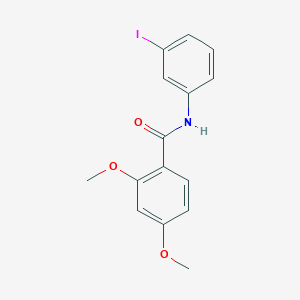![molecular formula C20H20N2O2S B297998 2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297998.png)
2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one, also known as DMFIM, is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. DMFIM exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties.
作用機序
The mechanism of action of 2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, studies suggest that 2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one exerts its biological activities by modulating various signaling pathways. For example, 2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. 2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one also activates the p53 signaling pathway, which plays a critical role in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one exhibits a wide range of biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. 2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one also inhibits the activity of COX-2, an enzyme that plays a critical role in the production of prostaglandins, which are involved in the regulation of inflammation and pain. Additionally, 2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
実験室実験の利点と制限
2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a wide range of biological activities, making it a versatile compound for various types of experiments. However, 2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one also has some limitations. It has poor solubility in water, which can make it difficult to work with in aqueous environments. Additionally, 2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has not been extensively studied in vivo, which limits its potential therapeutic applications.
将来の方向性
There are several future directions for research on 2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one. One area of interest is the development of more efficient synthesis methods for 2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one and its derivatives. Another area of interest is the investigation of the in vivo pharmacokinetics and pharmacodynamics of 2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one, which could provide valuable information for its potential therapeutic applications. Additionally, the development of 2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one-based drug delivery systems could enhance its solubility and bioavailability, further expanding its potential applications in the field of medicine.
合成法
2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one can be synthesized using a one-pot reaction between 2-aminothiazole, 3,4-dimethylbenzaldehyde, and 3-methoxybenzaldehyde in the presence of acetic acid and ethanol. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization to obtain 2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one in high yield and purity.
科学的研究の応用
2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one also exhibits anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one has been found to possess anti-microbial activity against both Gram-positive and Gram-negative bacteria.
特性
製品名 |
2-[(3,4-Dimethylphenyl)imino]-5-(3-methoxybenzylidene)-3-methyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C20H20N2O2S |
分子量 |
352.5 g/mol |
IUPAC名 |
(5E)-2-(3,4-dimethylphenyl)imino-5-[(3-methoxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O2S/c1-13-8-9-16(10-14(13)2)21-20-22(3)19(23)18(25-20)12-15-6-5-7-17(11-15)24-4/h5-12H,1-4H3/b18-12+,21-20? |
InChIキー |
RWGCCTDUMGCACU-JEESXGFFSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C\C3=CC(=CC=C3)OC)/S2)C)C |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=CC=C3)OC)S2)C)C |
正規SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=CC(=CC=C3)OC)S2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-({(2E,5E)-5-[3-bromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297915.png)
![Methyl 4-{[5-(2,5-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297918.png)
![methyl 4-{[(2E,5E)-5-(2,4-dichlorobenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297919.png)
![methyl 4-({(2E,5E)-5-[4-(dimethylamino)benzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297920.png)
![Methyl 4-[(5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B297921.png)
![methyl 4-{[(2E,5E)-3-ethyl-5-{3-methoxy-4-[(2,4,6-trimethylbenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297925.png)
![methyl 4-{[(2E,5E)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B297928.png)


![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297934.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297937.png)
![4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297938.png)